Xanthene-9-carboxylic acid

Overview

Description

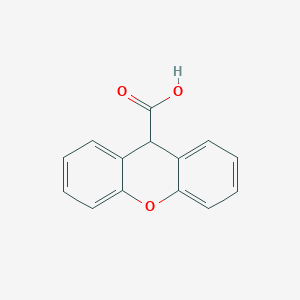

Xanthene-9-carboxylic acid (CAS 82-07-5, C₁₄H₁₀O₃, molecular weight 226.23 g/mol) is a fluorescein analogue and a xanthene derivative with a carboxylic acid group at the 9-position of the xanthene scaffold . It is a white crystalline solid with a melting point of 221–225°C, insoluble in water but soluble in dimethyl sulfoxide (DMSO) and methanol .

Preparation Methods

Alkaline Hydrolysis of 9-Cyanoxanthene

The most widely documented method involves the hydrolysis of 9-cyanoxanthene under basic conditions. Changzhou Tianhua Pharmaceutical Co., Ltd. developed a high-yield procedure using sodium hydroxide (NaOH) in aqueous media .

Reaction Conditions and Procedure

-

Base-Mediated Hydrolysis :

A suspension of 9-cyanoxanthene (0.5 mol) in aqueous NaOH (2.5 eq, 50 g in 120 mL H₂O) is refluxed at 100°C for 8 hours. The nitrile group (-CN) is quantitatively converted to a carboxylate (-COO⁻Na⁺), forming a clear solution. -

Acidification and Isolation :

The solution is cooled to 0–5°C, and dilute HCl is added to adjust the pH to 1–2. This precipitates this compound as an off-white solid, which is filtered and vacuum-dried at 50°C.

Yield : 95.3% .

Key Advantages :

-

Scalable to multi-ton production.

-

Minimal byproducts (NaBr is removed via extraction with ethylene glycol dimethyl ether).

Electrochemical and Metal-Free Synthesis

Recent advances prioritize greener methodologies. Electrochemical carboxylation of xanthene derivatives avoids harsh reagents and enables precise control over reaction parameters .

Mechanism and Implementation

-

Substrate : Xanthene or its halogenated derivatives.

-

Electrolyte : Aprotic solvents (e.g., dimethylformamide) with tetraalkylammonium salts.

-

Conditions : Applied potential of −2.5 V vs. Ag/Ag⁺ facilitates single-electron transfer, enabling CO₂ insertion at position 9.

Reported Efficiency :

Limitations :

-

Requires specialized equipment.

-

Optimization needed for industrial-scale applications.

Modification of Xanthones

Xanthones, structurally similar to xanthenes but with a ketone at position 9, serve as precursors. Reduction of the ketone to a methylene group (-CH₂-) followed by oxidation to a carboxylic acid (-COOH) is a two-step approach .

Stepwise Procedure

-

Reduction :

Xanthone is treated with sodium borohydride (NaBH₄) in ethanol, yielding 9H-xanthene. -

Oxidation :

The methylene group is oxidized using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O), forming this compound.

Challenges :

One-Pot Catalytic Synthesis

Solvent-free, one-pot methods using MnO₂ as a catalyst have been explored for xanthene derivatives, though direct evidence for this compound remains limited .

Adaptable Methodology

-

Reactants : β-Naphthol, aldehydes, and dimedone.

-

Conditions : 90°C, solvent-free, 20 mol% MnO₂.

-

Hypothesized Pathway :

Aldol condensation forms the xanthene core, followed by nitrile introduction and hydrolysis.

Potential Advantages :

-

Reduced waste (solvent-free).

-

Catalyst reusability.

Comparative Analysis of Methods

Industrial-Scale Synthesis: Sodium Salt Intermediate

Patents describe the sodium salt of this compound as a key intermediate for ester derivatives .

Process Overview

-

Sodium Salt Formation :

9-Cyanoxanthene is hydrolyzed in NaOH to yield sodium xanthene-9-carboxylate. -

Acidification :

The salt is treated with HCl to precipitate the free acid.

Advantages :

Chemical Reactions Analysis

Photochemical Reactions

Xanthene-9-carboxylic acid exhibits unique photochemical behavior, particularly as a carbon monoxide-releasing molecule (photoCORM) .

-

Mechanism :

Upon irradiation at 500 nm (visible light), the compound undergoes decarbonylation to release CO in both aqueous and methanol solutions . Quantum chemical calculations confirm a singlet-state reaction pathway involving cleavage of the C9–C10 bond in the carboxylate form . -

Key Findings :

-

CO release is pH-dependent, with optimal activity under physiological conditions (pH 7.4) .

-

Irradiation in the presence of hemoglobin (Hb) results in quantitative formation of carboxyhemoglobin (COHb), validated by UV-vis spectroscopy .

-

Quantum Yield : ~0.3% in water, indicating moderate efficiency .

-

Table 1 : Photochemical Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Activation wavelength | 500 nm (green light) | |

| Solvent compatibility | Water, methanol | |

| CO release efficiency | 0.5–1.0 equivalents per molecule |

Thermal Decomposition

Thermogravimetric (TG) analysis reveals thermal stability up to 250°C, beyond which decomposition occurs:

Oxidation and Reduction

The compound participates in redox reactions due to its aromatic and carboxylate groups:

-

Oxidation :

-

Reduction :

-

Reagents : LiAlH, NaBH.

-

Products : Dihydroxanthene alcohols.

-

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring:

-

Bromination :

Table 2 : Substitution Reaction Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, BuNBr/PhI(OAc) | 2-Bromo-3,4-dimethoxy-xanthenone | 12–15% | |

| Methylation | CHI, KCO | 3,6-Dimethoxy derivatives | 60–70% |

Industrial Preparation

Degradation Pathways

-

Photolytic Degradation :

Prolonged irradiation (>48 hours) leads to decomposition into 3,6-dihydroxy-9H-xanthen-9-one . -

Hydrolytic Stability :

Stable in neutral aqueous buffers (pH 7.4) but hydrolyzes slowly under acidic conditions (t ~24 hours at pH 3) .

Key Research Findings

-

CO Release Mechanism : The compound’s ability to act as a photoCORM is attributed to its fluorescein-like structure, enabling controlled CO delivery in biological systems .

-

Thermal vs. Photochemical Reactivity : Thermal decomposition favors CO release, while photolysis selectively generates CO .

-

Synthetic Challenges : Low yields in bromination reactions (≤15%) highlight steric and electronic hindrance at the xanthene core .

Scientific Research Applications

Chemistry

XCA serves as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for modifications that lead to new chemical entities with potential applications in materials science and organic synthesis.

Biochemical Activity

XCA has been studied for its ability to inhibit transthyretin (TTR) conformational changes, which are critical in amyloid fibril formation associated with diseases like Alzheimer's. This inhibition suggests potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Research indicates that xanthene derivatives, including XCA, exhibit anti-cancer activities. They have been shown to affect cellular mechanisms such as apoptosis and cell cycle arrest in breast, colon, and lung cancers by modulating key signaling pathways like PI3K/Akt and MAPK .

Therapeutic Potential

XCA has been explored for its anti-inflammatory and antimicrobial properties. Its ability to release carbon monoxide upon irradiation at specific wavelengths enhances its utility in photodynamic therapy (PDT), where it acts as a photo-CORM (carbon monoxide releasing molecule) activated by visible light .

Pharmacokinetic Studies

Fluorinated derivatives of XCA have been synthesized to improve pharmacokinetic properties, making them valuable tools for studying mGluR1 receptor physiology .

Industry

XCA is utilized in producing dyes and pigments due to its vibrant color properties. It also finds application in developing sensors for detecting biological molecules due to its fluorescent characteristics.

Data Tables

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of TTR conformational changes | |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Photodynamic Therapy Using XCA

A study demonstrated that 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid acts as a photo-CORM, effectively releasing CO upon light activation. This property was utilized in PDT to target cancer cells selectively while minimizing damage to surrounding tissues .

Case Study 2: Inhibition of Amyloid Fibril Formation

Research highlighted the efficacy of XCA in preventing TTR-induced amyloid fibril formation. The compound was shown to stabilize TTR's native conformation, suggesting its potential role in treating amyloid-related diseases .

Mechanism of Action

The mechanism of action of xanthene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the conformational changes of transthyretin (TTR), thereby preventing amyloid fibril formation . Additionally, its anti-inflammatory effects are mediated through interactions with key inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene-9-carboxylic acid belongs to the carboxyxanthone family. Below is a detailed comparison with its analogues:

9-Oxo-9H-Xanthene-2-Carboxylic Acid (Compound 162)

- Structure: Carboxylic acid at the 2-position and a ketone at the 9-position .

- Synthesis: Prepared via intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or Ullmann coupling .

- Activity: Exhibits antiallergic properties. Substituted derivatives (e.g., 1-methoxy, 7-mercapto) enhance activity .

- Key Difference: The 2-carboxylic acid substitution reduces CO-releasing capability compared to the 9-carboxylic acid isomer .

6-Hydroxy-3-Oxo-3H-Xanthene-9-Carboxylic Acid

- Structure: Hydroxy group at the 6-position and ketone at the 3-position .

- Activity: Functions as a photoCORM with enhanced water solubility and CO release efficiency under green light .

- Application: Used in hemoglobin-CO binding studies for biomedical research .

Diethylaminoethyl Ester of this compound

- Structure: Esterified carboxylic acid with a diethylaminoethyl group .

- Activity: Potent spasmolytic and histamine-antagonizing effects on smooth muscle, surpassing parent compound activity .

- Toxicity: Higher toxicity than non-esterified derivatives due to increased lipophilicity .

7-Methoxy-9-Oxo-9H-Xanthene-2-Carboxylic Acid (Compound 163)

- Structure: Methoxy group at the 7-position and ketone at the 9-position .

- Synthesis: Derived from 1-hydroxyxanthone via Friedel-Crafts acylation and methylation .

- Activity: Improved antiallergic activity compared to unsubstituted 9-oxo derivatives .

Structural-Activity Relationship (SAR) Analysis

Key SAR Trends:

- Position of Carboxylic Acid: The 9-position is critical for CO release, while 2-substituted derivatives favor antiallergic activity .

- Electron-Withdrawing Groups: Ketones (e.g., 9-oxo) enhance stability and pharmacological activity .

- Polar Substituents: Hydroxy or methoxy groups improve solubility and target binding .

Catalytic Performance in Nanoparticle Systems

This compound outperforms small-molecule catalysts in Cu(II) SCNP systems:

- Decarboxylation Efficiency: 100% conversion to 9-xanthenone within 90 minutes, versus 10% with CuCl₂ .

- Mechanism: The SCNP environment stabilizes Cu(II) ions, enabling efficient visible-light photocatalysis .

Biological Activity

Propyl carbamate, an organic compound with the molecular formula C₄H₉NO₂, belongs to the carbamate class of compounds. These compounds are derived from carbamic acid and are characterized by a propyl group attached to the carbamate functional group. Propyl carbamate has garnered interest due to its potential applications in agriculture and pharmaceuticals, particularly as a fungicide and insecticide. This article delves into the biological activity of propyl carbamate, presenting data tables, case studies, and detailed research findings.

The structure of propyl carbamate can be represented as follows:

where R is the propyl group. The compound exhibits a range of biological activities, primarily due to its interaction with various biological pathways.

Biological Activities

1. Insecticidal and Fungicidal Properties

Propyl carbamate has been noted for its potential use as an insecticide and fungicide. Its mechanism involves interference with the nervous systems of pests, similar to other carbamates that inhibit acetylcholinesterase (AChE) activity, leading to accumulation of acetylcholine and subsequent paralysis in insects .

2. Toxicity Profile

Despite its agricultural applications, propyl carbamate poses certain risks. It has been associated with skin irritation and allergic reactions in sensitive individuals. The compound's toxicity is comparable to other carbamates, which can exhibit cholinesterase inhibitory properties .

3. Case Studies on Carbamate Poisoning

Research indicates that carbamate poisoning is prevalent in agricultural settings where these compounds are misused. A study conducted on 29 medico-legal cases in Kerala revealed that many victims were farmers who accidentally ingested carbamates while handling pesticides . The post-mortem findings indicated significant histopathological changes across multiple organs, including pulmonary edema and liver congestion .

Table 1: Summary of Biological Activities of Propyl Carbamate

The primary mechanism through which propyl carbamate exerts its biological effects appears to involve the inhibition of enzymes like AChE, which is crucial for neurotransmitter breakdown in both insects and mammals. This inhibition results in overstimulation of the nervous system, leading to toxic effects.

Environmental Impact

Research suggests that propyl carbamate may resist biodegradation in soil and water environments . This resistance raises concerns about its long-term ecological effects, particularly in agricultural regions where it is frequently applied.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying xanthene-9-carboxylic acid?

this compound (CAS 82-07-5, C₁₄H₁₀O₃) is typically synthesized via Friedel-Crafts acylation or condensation reactions involving xanthene derivatives. Purification often involves recrystallization from ethanol or chloroform, with melting point verification (221–225°C) as a key purity indicator . Thin-layer chromatography (TLC) using silica gel plates and a solvent system of 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1) is recommended for detecting impurities like xanthone or residual precursors .

Q. How is this compound characterized in analytical chemistry?

Common characterization methods include:

- Spectroscopy : UV-Vis (λmax ~290 nm for xanthene core) and IR (carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Chromatography : Reverse-phase HPLC with UV detection for quantification.

- Elemental analysis : To confirm molecular formula (C₁₄H₁₀O₃, MW 226.23) .

Q. What are the primary research applications of this compound?

It serves as:

- A precursor for synthesizing anticholinergic drugs (e.g., propantheline bromide intermediates) .

- A fluorescent probe due to its xanthene-derived aromatic structure .

- A standard in purity assays for related pharmaceuticals .

Advanced Research Questions

Q. How does this compound function as a transition-metal-free CO-releasing molecule (PhotoCORM)?

Under green light (λ = 500–550 nm), this compound undergoes photodecarboxylation, releasing carbon monoxide (CO) and generating a fluorescent byproduct (e.g., xanthene-9-ol). This dual functionality allows real-time tracking of CO release via fluorimetry . Key variables to optimize include light intensity, solvent polarity, and pH, as these influence decarboxylation efficiency .

Q. What experimental strategies resolve contradictions in CO release kinetics reported across studies?

Discrepancies in CO release rates often stem from:

- Light source variability : Use calibrated monochromatic light to standardize activation wavelengths.

- Oxygen sensitivity : Conduct experiments under inert atmospheres (e.g., N₂) to minimize oxidative interference.

- Fluorophore stability : Validate fluorescence measurements with control experiments to account byproduct degradation .

Q. How can researchers design experiments to study this compound’s bioactivity in cellular models?

- Cellular uptake : Use fluorescence microscopy to track the compound’s localization.

- CO quantification : Employ gas chromatography or CO-sensitive electrodes to measure intracellular CO levels.

- Toxicity controls : Compare results with inert analogs (e.g., methylated derivatives) to isolate CO-specific effects .

Q. What are the best practices for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Keep in airtight containers at room temperature, protected from light to avoid premature photodegradation .

Q. Methodological Considerations

Q. How to validate the purity of this compound in drug synthesis?

- TLC : Compare sample spots against co-eluted standards (this compound and xanthone) under UV light.

- Melting point analysis : A sharp melting point (221–225°C) indicates high crystallinity and purity .

- Residual solvent testing : Use GC-MS to detect traces of ethanol or chloroform from recrystallization .

Q. What are the limitations of using this compound in photodynamic therapy research?

Properties

IUPAC Name |

9H-xanthene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFNCXKYIEYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231501 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-07-5 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.